molecular formula C10H13NO4S B2383288 Methyl 2-[2-(sulfamoylmethyl)phenyl]acetate CAS No. 1546202-74-7

Methyl 2-[2-(sulfamoylmethyl)phenyl]acetate

Cat. No. B2383288
CAS RN: 1546202-74-7
M. Wt: 243.28
InChI Key: CLFYZGPKMHMTJL-UHFFFAOYSA-N
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Description

“Methyl 2-[2-(sulfamoylmethyl)phenyl]acetate” is a chemical compound with the molecular weight of 243.28 . It is also known by its IUPAC name and Inchi Code .


Molecular Structure Analysis

The molecular structure of “Methyl 2-[2-(sulfamoylmethyl)phenyl]acetate” can be represented by the Inchi Code: 1S/C10H13NO4S/c1-15-10 (12)6-8-4-2-3-5-9 (8)7-16 (11,13)14/h2-5H,6-7H2,1H3, (H2,11,13,14) . This code provides a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 2-[2-(sulfamoylmethyl)phenyl]acetate” has a molecular weight of 243.28 . Additional physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results .

Scientific Research Applications

Mechanism of Action

The mechanism of action for “Methyl 2-[2-(sulfamoylmethyl)phenyl]acetate” is not specified in the search results . This could be due to the compound’s potential use in various fields of research, each with different mechanisms of action.

Safety and Hazards

The safety and hazards associated with “Methyl 2-[2-(sulfamoylmethyl)phenyl]acetate” are not specified in the search results . It’s always important to handle all chemicals with appropriate safety measures.

Future Directions

The future directions for “Methyl 2-[2-(sulfamoylmethyl)phenyl]acetate” are not specified in the search results . Its potential applications could span various fields, depending on its properties and effects.

properties

IUPAC Name

methyl 2-[2-(sulfamoylmethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-15-10(12)6-8-4-2-3-5-9(8)7-16(11,13)14/h2-5H,6-7H2,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFYZGPKMHMTJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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